(7-fluoro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol hydrochloride
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Overview
Description
(7-fluoro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol hydrochloride is an organic compound with the molecular formula C₉H₁₁ClFNO₂ and a molecular weight of 219.64 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical structure and properties.
Mechanism of Action
Mode of Action
It is known that similar compounds, such as flumioxazin, act as inhibitors of protoporphyrinogen oxidase . This enzyme is crucial in the plant biosynthetic pathway for chlorophyll. Inhibition of this enzyme disrupts chlorophyll production, leading to stunted plant growth and ultimately death.
Biochemical Pathways
As mentioned above, (7-fluoro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol hydrochloride may affect the chlorophyll biosynthetic pathway by inhibiting the enzyme protoporphyrinogen oxidase . This disruption in chlorophyll production can lead to stunted plant growth and eventually death.
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-fluoro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol hydrochloride typically involves the reaction of 7-fluoro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes the use of high-purity reagents and advanced purification techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(7-fluoro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Chemistry
In chemistry, (7-fluoro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential effects on biological systems. It may be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may be explored as a candidate for drug development due to its unique chemical properties .
Industry
In the industrial sector, this compound is used in the production of various chemicals and materials. Its stability and reactivity make it suitable for use in manufacturing processes .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (7-fluoro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol hydrochloride include:
Flumioxazin: A broad-spectrum herbicide with similar structural features.
Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological activities.
1,2,4-Benzothiadiazine-1,1-dioxide Derivatives: Compounds with various pharmacological activities.
Uniqueness
What sets this compound apart from these similar compounds is its specific chemical structure, which imparts unique properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
(7-fluoro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2.ClH/c10-6-1-2-8-9(3-6)13-7(5-12)4-11-8;/h1-3,7,11-12H,4-5H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLBDBYOGUEHST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(N1)C=CC(=C2)F)CO.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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